Thiothixene dihydrochloride dihydrate
Overview
Description
Thiothixene is a thioxanthene derivative, specifically the cis isomer of N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thioxanthene-2-sulfonamide . It is an antipsychotic of the thioxanthene series . Its effects are similar to the phenothiazine antipsychotics .
Synthesis Analysis
The synthesis of Thiothixene dihydrochloride dihydrate involves a three-step synthetic route that includes a Mannich reaction, substitution with 4,7-dichloroquinoline (4,7-DCQ), and rehydration .Molecular Structure Analysis
The molecular formula of Thiothixene is C23H29N3O2S2 . The thioxanthenes differ from the phenothiazines by the replacement of nitrogen in the central ring with a carbon-linked side chain fixed in space in a rigid structural configuration . An N,N-dimethyl sulfonamide functional group is bonded to the thioxanthene nucleus .Chemical Reactions Analysis
Thiothixene acts as an antagonist (blocking agent) on different postsynaptic receptors. These include dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .Physical and Chemical Properties Analysis
Thiothixene has a molecular weight of 443.63 g/mol . The chemical formula of this compound is C23H35Cl2N3O4S2, with a molecular weight of 552.57 .Scientific Research Applications
Injectable Long-Term Control-Released In Situ Gels
A novel approach for schizophrenia treatment involves the development of an injectable long-term control-released in situ gel of hydrochloric thiothixene (HT), leveraging biodegradable material polylactic acid (PLA). This formulation, optimized with 15% HT and 45% PLA using benzyl benzoate as a gelling solvent, demonstrates prolonged drug release over several weeks and exhibits good histocompatibility without significant inflammatory reactions, addressing the challenge of consistent medication adherence in patients with behavioral disturbances (Che Xin et al., 2014).
Psychopharmacological Effects and Isomer Analysis
Thiothixene, a thioxanthene derivative, is highlighted for its antipsychotic efficacy in chronic schizophrenic patients. Research into its psychopharmacological actions and comparison with other antipsychotics like chlorpromazine and prochlorperazine reveals significant effects, including the exploration of its geometric isomers (cis and trans) to understand their distinct pharmacological activities. This investigation provides insights into the drug's mechanism and potential for tailored therapeutic applications (A. Weissman, 2004).
Fluorimetric Determination in Dosage Forms and Biological Fluids
A proposed method for the fluorimetric determination of thiothixene and other thioxanthene derivatives offers a sensitive and straightforward approach for measuring these compounds in various forms and biological fluids. This method, involving nitrous acid oxidation to produce fluorescent thioxanthenone sulphoxides, provides reliable results that align well with official methods, aiding in both therapeutic monitoring and pharmacokinetic studies (I. A. Shehata et al., 2000).
Hydrates Characterization and Dehydration Kinetics
Research on thiothixeneβ2HCl hydrates reveals their structural characteristics through X-ray powder diffraction and examines the kinetics of their dehydration processes. This study, which also elucidates the crystal structure of the methanol solvate of thiothixeneβ2HCl, contributes to the understanding of the compound's physical and chemical stability, which is crucial for its formulation and storage (S. Bourne et al., 2000).
LC-MS/MS for Antipsychotic Drug Monitoring
The application of LC-MS/MS for quantifying thiothixene, alongside other typical antipsychotics in serum or plasma, addresses the need for accurate therapeutic drug monitoring and overdose assessment. This method, utilizing positive ion electrospray and selected reaction monitoring, ensures precise quantitation and identification, supporting clinical decisions in psychiatric treatment (M. Slawson & K. Johnson-Davis, 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8-;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUAAEMCZUPORO-LRSHZYOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872487 | |
Record name | Thiothixene dihydrochloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22189-31-7 | |
Record name | Thiothixene hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiothixene dihydrochloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOTHIXENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3CRJ1EWJU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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